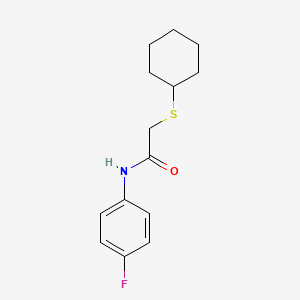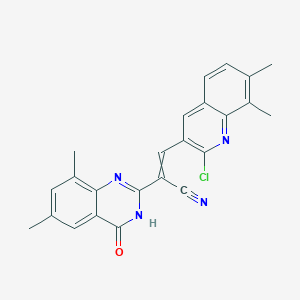
3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C24H19ClN4O and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoelectric Conversion in Solar Cells
One significant application is in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Research has shown that carboxylated cyanine dyes, which share structural features with the specified compound, when used as sensitizers, can enhance the power conversion efficiency of these solar cells. This indicates a promising avenue for utilizing such compounds in renewable energy technologies (Wu et al., 2009).
Chemical Synthesis and Cycloaddition Reactions
The compound's structural characteristics also suggest its utility in chemical synthesis, particularly in cycloaddition reactions. Studies have explored the cycloaddition of benzonitrilio-2-propanide with quinones, leading to the formation of spiro-oxazolines. This demonstrates the compound's relevance in synthesizing novel organic structures with potential applications in medicinal chemistry and materials science (Stegmann, Uebelhart, & Heimgartner, 1983).
Photophysical Properties for Material Science
Additionally, research into chloroquinoline-based chalcones containing 1,2,3-triazole moiety, related to the compound , highlights its potential in developing materials with unique photophysical properties. These materials could have applications in optoelectronics and fluorescence-based sensors, indicating the compound's versatility in material science applications (Singh, Sindhu, & Khurana, 2015).
Thermodynamic Studies
The compound's structure suggests potential for studying thermodynamic properties in solution. Research on similar heterocyclic derivatives has provided insights into solute–solvent interactions, highlighting the compound's utility in understanding molecular interactions at the microscopic level (Godhani et al., 2017).
Biological Activity Research
While explicitly excluding drug-related applications, the structural motif of this compound suggests potential utility in exploring biological activities. Research on benzyl-1,2-benzisothiazole derivatives, which share structural similarities, indicates possible spasmolytic activities due to their ability to mimic certain biological structures (Vitali, Impicciatore, & Plazzi, 1982).
特性
IUPAC Name |
3-(2-chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O/c1-12-7-14(3)20-19(8-12)24(30)29-23(28-20)18(11-26)10-17-9-16-6-5-13(2)15(4)21(16)27-22(17)25/h5-10H,1-4H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRMOLYSLHILCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=C(C=C(C=C4C(=O)N3)C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methylbenzenesulfonamide](/img/structure/B2714595.png)
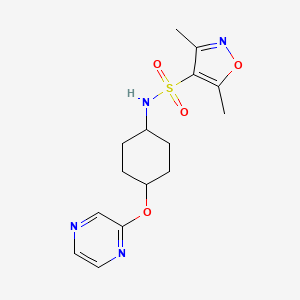
![4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B2714598.png)
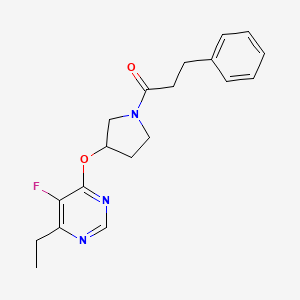
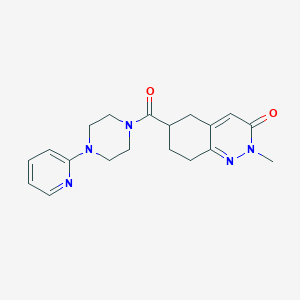
![3-cinnamyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714601.png)

![1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2714607.png)
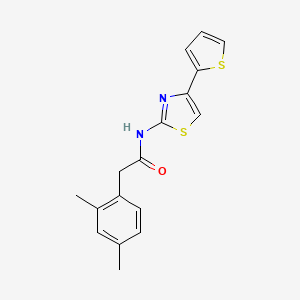
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714611.png)
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2714612.png)

